molecular formula C7H8ClFN2O2 B12973199 6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione

6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12973199
M. Wt: 206.60 g/mol
InChI Key: XGROCIFCOAPOKB-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the pyrimidine family This compound is characterized by the presence of chlorine and fluorine atoms at the 6th and 5th positions, respectively, and an isopropyl group at the 3rd position The pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorouracil and isopropylamine.

    Chlorination: The 6th position of the pyrimidine ring is chlorinated using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.

    Isopropylation: The isopropyl group is introduced at the 3rd position through a nucleophilic substitution reaction using isopropylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used as a tool to study enzyme interactions and metabolic pathways involving pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby interfering with metabolic pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used anticancer drug with a similar pyrimidine structure.

    6-Chlorouracil: A compound with a chlorine atom at the 6th position but lacking the fluorine and isopropyl groups.

    3-Isopropyluracil: A compound with an isopropyl group at the 3rd position but lacking the chlorine and fluorine atoms.

Uniqueness

6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione is unique due to the combination of chlorine, fluorine, and isopropyl groups on the pyrimidine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

6-Chloro-5-fluoro-3-isopropylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that has garnered attention due to its potential biological activities. Characterized by a pyrimidine ring with specific substitutions—including a chlorine atom at position 6, a fluorine atom at position 5, and an isopropyl group at position 3—this compound also features two keto groups located at positions 2 and 4. Its molecular formula is C7H9ClN2O2C_7H_9ClN_2O_2 with a molecular weight of approximately 206.61 g/mol.

The unique structure of this compound allows for various chemical interactions, enabling the synthesis of derivatives that may exhibit different biological activities. Research indicates that this compound shows promise in antimicrobial and anticancer applications, suggesting its potential as a pharmacophore in drug design.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity. The presence of halogen substituents enhances its lipophilicity, which may improve its ability to penetrate biological membranes and interact with microbial targets.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines. Notably, its mechanism of action may involve the inhibition of key enzymes involved in nucleotide metabolism.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on murine L1210 leukemia and B16 melanoma cell lines revealed that this compound exhibited cytotoxic effects. The potency of this compound was found to be significantly enhanced when combined with other therapeutic agents targeting thymidylate synthase .

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and engage in π–π stacking interactions with biological macromolecules. This enhances its binding affinity to target proteins or enzymes, which is crucial for understanding its pharmacological properties.

Table 2: Mechanisms of Action

MechanismDescription
Enzyme InhibitionInhibits thymidylate synthase leading to disrupted DNA synthesis .
Interaction with ProteinsForms hydrogen bonds and engages in π–π stacking interactions.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps starting from readily available precursors. The synthesis pathway includes halogenation and functional group modifications to achieve the desired substitutions on the pyrimidine ring.

Synthesis Overview:

  • Starting Material: Use of isopropylbarbituric acid.
  • Halogenation: Reaction with phosphorus oxychloride.
  • Purification: Extraction and crystallization steps to obtain pure compound.

Table 3: Comparison with Structural Analogues

Compound NameStructural FeaturesUnique Biological Activity
6-Chloro-3-isopropylpyrimidine-2,4(1H,3H)-dioneLacks fluorine substitutionDifferent reactivity profiles
6-Methylpyrimidine-2,4(1H,3H)-dioneSubstituted with a methyl groupAltered steric properties
6-Ethylpyrimidine-2,4(1H,3H)-dioneContains an ethyl groupVariations in solubility

Properties

Molecular Formula

C7H8ClFN2O2

Molecular Weight

206.60 g/mol

IUPAC Name

6-chloro-5-fluoro-3-propan-2-yl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H8ClFN2O2/c1-3(2)11-6(12)4(9)5(8)10-7(11)13/h3H,1-2H3,(H,10,13)

InChI Key

XGROCIFCOAPOKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C(=C(NC1=O)Cl)F

Origin of Product

United States

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